14-nitro-18-oxa-4-thia-2,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),2,12(17),13,15-pentaene-9,11-dione
Overview
Description
14-nitro-18-oxa-4-thia-2,8-diazatetracyclo[88003,8012,17]octadeca-1(10),2,12(17),13,15-pentaene-9,11-dione is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-nitro-18-oxa-4-thia-2,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),2,12(17),13,15-pentaene-9,11-dione typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
14-nitro-18-oxa-4-thia-2,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),2,12(17),13,15-pentaene-9,11-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the molecule, typically involving halogens or other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water.
Catalysts: Acid or base catalysts, depending on the specific reaction
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
14-nitro-18-oxa-4-thia-2,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),2,12(17),13,15-pentaene-9,11-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials .
Mechanism of Action
The mechanism of action of 14-nitro-18-oxa-4-thia-2,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),2,12(17),13,15-pentaene-9,11-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through the formation of reactive intermediates, which can interact with cellular components, leading to various biological outcomes. For example, its nitro group can undergo reduction to form reactive nitrogen species, which can induce oxidative stress and damage cellular structures .
Comparison with Similar Compounds
Similar Compounds
4,6-Dinitro-2-thia-10,17-diazatetracyclo[8.7.0.0{3,8}.{11,16}]heptadeca-1(17),3(8),4,6,11,13,15-heptaen-9-one: This compound shares a similar tetracyclic structure but differs in its functional groups and specific ring configurations.
4,10-Dinitro-2,6,8,12-tetraoxa-4,10-diazaisowutrzitane: Known for its high energy and low sensitivity, this compound is used in explosive applications.
Uniqueness
14-nitro-18-oxa-4-thia-2,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),2,12(17),13,15-pentaene-9,11-dione is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
14-nitro-18-oxa-4-thia-2,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),2,12(17),13,15-pentaene-9,11-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O5S/c18-11-8-6-7(17(20)21)2-3-9(8)22-12-10(11)13(19)16-4-1-5-23-14(16)15-12/h2-3,6H,1,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRXSFYSPVGSEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C3=C(N=C2SC1)OC4=C(C3=O)C=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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